5-Methoxy-3,5-dimethylhexan-3-ol
Description
This compound has the molecular formula C₁₀H₂₂O, a molecular weight of 158.28 g/mol, and a calculated LogP value of 2.97, indicating moderate lipophilicity . Its structure features a hydroxyl group at position 3, flanked by an ethyl group and two methyl groups at positions 3 and 5, respectively. This branching pattern influences its physical and chemical behavior, such as solubility and steric hindrance.
Properties
CAS No. |
6663-88-3 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-methoxy-3,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O2/c1-6-9(4,10)7-8(2,3)11-5/h10H,6-7H2,1-5H3 |
InChI Key |
PDAULZKQVJHNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,5-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-3-hexanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-3,5-dimethylhexan-3-ol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-3,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,5-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence lists several structurally analogous alcohols (), enabling a comparative analysis based on substituent arrangement and functional groups:
Table 1: Comparative Overview of Tertiary Alcohols
Key Observations :
Branching and Steric Effects: 3-Ethyl-5,5-dimethylhexan-3-ol has a longer carbon chain and symmetrical dimethyl groups at C5, reducing steric strain compared to 3-ethyl-2-methylhexan-3-ol, where substituents at C2 and C3 create more crowding . The pentanol derivatives (e.g., 3-ethyl-3-methylpentan-1-ol) exhibit shorter chains, likely resulting in lower boiling points and higher volatility compared to hexanol analogs.
Hydroxyl Group Position :
- Moving the hydroxyl group from C3 (as in 3-ethyl-5,5-dimethylhexan-3-ol ) to C1 (e.g., 3-ethyl-3-methylpentan-1-ol ) alters hydrogen-bonding capacity and reactivity. Primary alcohols (C1-OH) are generally more reactive in oxidation reactions than tertiary alcohols (C3-OH).
Lipophilicity Trends :
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